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Compound of Interest

Compound Name: 6-Bromo-4-methylnicotinic acid

Cat. No.: B1378979 Get Quote

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize

the molecular structure of 6-Bromo-4-methylnicotinic acid. As a key intermediate in the

synthesis of novel pharmaceutical compounds, unequivocal structural confirmation is

paramount. This document outlines the theoretical underpinnings, experimental protocols, and

detailed spectral interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS) as applied to this target molecule. The

causality behind experimental choices and the self-validating nature of the combined data are

emphasized throughout.

Introduction to 6-Bromo-4-methylnicotinic Acid: A
Versatile Building Block
6-Bromo-4-methylnicotinic acid, with the molecular formula C₇H₆BrNO₂, is a halogenated

pyridine derivative. Its structure, featuring a carboxylic acid, a methyl group, and a bromine

atom on the pyridine ring, makes it a valuable precursor in medicinal chemistry and materials

science. The precise arrangement of these functional groups dictates its reactivity and potential

applications. Therefore, rigorous spectroscopic analysis is essential for any researcher utilizing

this compound. This guide serves as a comprehensive reference for obtaining and interpreting

the key spectroscopic data that fingerprint this molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic

molecules in solution. It provides detailed information about the chemical environment of

individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectral Data
Based on the analysis of structurally similar compounds, such as methyl 4-bromo-6-

methylnicotinate[1], the following proton signals are predicted for 6-Bromo-4-methylnicotinic
acid.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.0 - 11.0 Singlet (broad) 1H -COOH

~8.90 Singlet 1H H-2

~7.60 Singlet 1H H-5

~2.60 Singlet 3H -CH₃

Interpretation and Rationale:

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity

of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet at

a very downfield chemical shift and may be exchanged with D₂O.

Aromatic Protons (H-2 and H-5): The protons on the pyridine ring are in the aromatic region.

The proton at the 2-position (H-2) is adjacent to the nitrogen atom and is therefore expected

to be the most downfield of the aromatic signals. The proton at the 5-position (H-5) is also on

the aromatic ring but further from the electron-withdrawing nitrogen, appearing slightly more

upfield. Due to the substitution pattern, no significant proton-proton coupling is expected for

these signals, leading to singlets.
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Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear

as a sharp singlet. Its position is in the typical aliphatic region, slightly downfield due to the

attachment to the aromatic ring.

Predicted ¹³C NMR Spectral Data
The predicted carbon chemical shifts are extrapolated from related structures and general

principles of ¹³C NMR.

Chemical Shift (δ, ppm) Assignment

~168.0 -COOH

~160.0 C-6

~152.0 C-2

~148.0 C-4

~130.0 C-5

~125.0 C-3

~24.0 -CH₃

Interpretation and Rationale:

Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded carbon,

appearing at the lowest field.

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The carbons of the pyridine ring appear in the

aromatic region. The carbon bearing the bromine atom (C-6) is significantly influenced by the

halogen's electronegativity and inductive effects. The carbon attached to the nitrogen (C-2) is

also highly deshielded. The quaternary carbons (C-4 and C-3) and the protonated carbon (C-

5) will have distinct chemical shifts based on their electronic environment.

Methyl Carbon (-CH₃): The methyl carbon appears in the aliphatic region at a characteristic

upfield position.
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Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-4-methylnicotinic acid in

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is

fully dissolved.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and sensitivity.

¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a standard one-pulse ¹H spectrum.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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